molecular formula C9H12FN B1348381 N-Ethyl-3-fluorobenzylamine CAS No. 90389-85-8

N-Ethyl-3-fluorobenzylamine

Cat. No.: B1348381
CAS No.: 90389-85-8
M. Wt: 153.2 g/mol
InChI Key: QAPAPLIQQTVEJZ-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluorobenzylamine is an organic compound with the molecular formula C9H12FN. It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the third position and an ethyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-3-fluorobenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-fluorobenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzylamines.

Scientific Research Applications

N-Ethyl-3-fluorobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ethyl group attached to the nitrogen atom can influence the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

    N-Methyl-3-fluorobenzylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-fluorobenzylamine: Fluorine atom at the fourth position instead of the third.

    N-Ethyl-3-chlorobenzylamine: Chlorine atom instead of fluorine.

Uniqueness: N-Ethyl-3-fluorobenzylamine is unique due to the specific positioning of the fluorine atom at the third position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also differentiates it from other benzylamine derivatives, potentially affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAPLIQQTVEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238115
Record name Benzenemethanamine, N-ethyl-3-fluoro-
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-85-8
Record name N-Ethyl-3-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-ethyl-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl[(3-fluorophenyl)methyl]amine
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